

Antimicrobial Properties of 2-Methyl-1-penten-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-penten-3-OL

Cat. No.: B1580522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of **2-Methyl-1-penten-3-ol**. It is important to note that while the compound is presumed to have antimicrobial properties, specific quantitative data from peer-reviewed studies, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, are not readily available in the public domain. This guide summarizes the existing information and provides context based on structurally similar compounds and natural extracts containing **2-Methyl-1-penten-3-ol**.

Introduction

2-Methyl-1-penten-3-ol is a volatile organic compound with the chemical formula $C_6H_{12}O$.^{[1][2]} It is a secondary alcohol that has been identified as a component in various natural sources, including edible mushrooms, certain cheeses, and the essential oil of various plants. Research indicates that **2-methyl-1-penten-3-ol** exhibits biological activity and possesses antimicrobial properties, making it a candidate for further investigation in food preservation and agricultural applications.^[1] However, a thorough review of the scientific literature reveals a conspicuous absence of dedicated studies quantifying its antimicrobial efficacy against specific pathogens.

This technical guide aims to consolidate the available information on **2-Methyl-1-penten-3-ol**, discuss the antimicrobial activities of analogous compounds, and provide detailed experimental protocols to facilitate future research into its potential as an antimicrobial agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **2-Methyl-1-penten-3-ol** is fundamental for its application in antimicrobial research, influencing its solubility, volatility, and interaction with microbial membranes.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O	[1] [2]
Molecular Weight	100.16 g/mol	[1] [2]
IUPAC Name	2-methylpent-1-en-3-ol	[2]
CAS Number	2088-07-5	[2]
Appearance	Colorless to pale yellow clear liquid (est.)	[3]
Boiling Point	134.00 to 135.00 °C @ 760.00 mm Hg (est.)	[3]
Flash Point	109.00 °F TCC (42.80 °C) (est.)	[3]
Solubility in Water	1.418e+004 mg/L @ 25 °C (est.)	[3]
logP (o/w)	1.409 (est.)	[3]

Review of Antimicrobial Activity of Structurally Related Compounds

In the absence of direct data for **2-Methyl-1-penten-3-ol**, examining the antimicrobial properties of structurally similar compounds can provide valuable insights into its potential efficacy and mechanism of action.

1-Penten-3-ol

A close structural analog, 1-penten-3-ol, has been shown to possess antifungal properties. One study demonstrated its activity against mold development at a concentration of 200 mg per 2.6-liter desiccator.

Other Unsaturated Alcohols

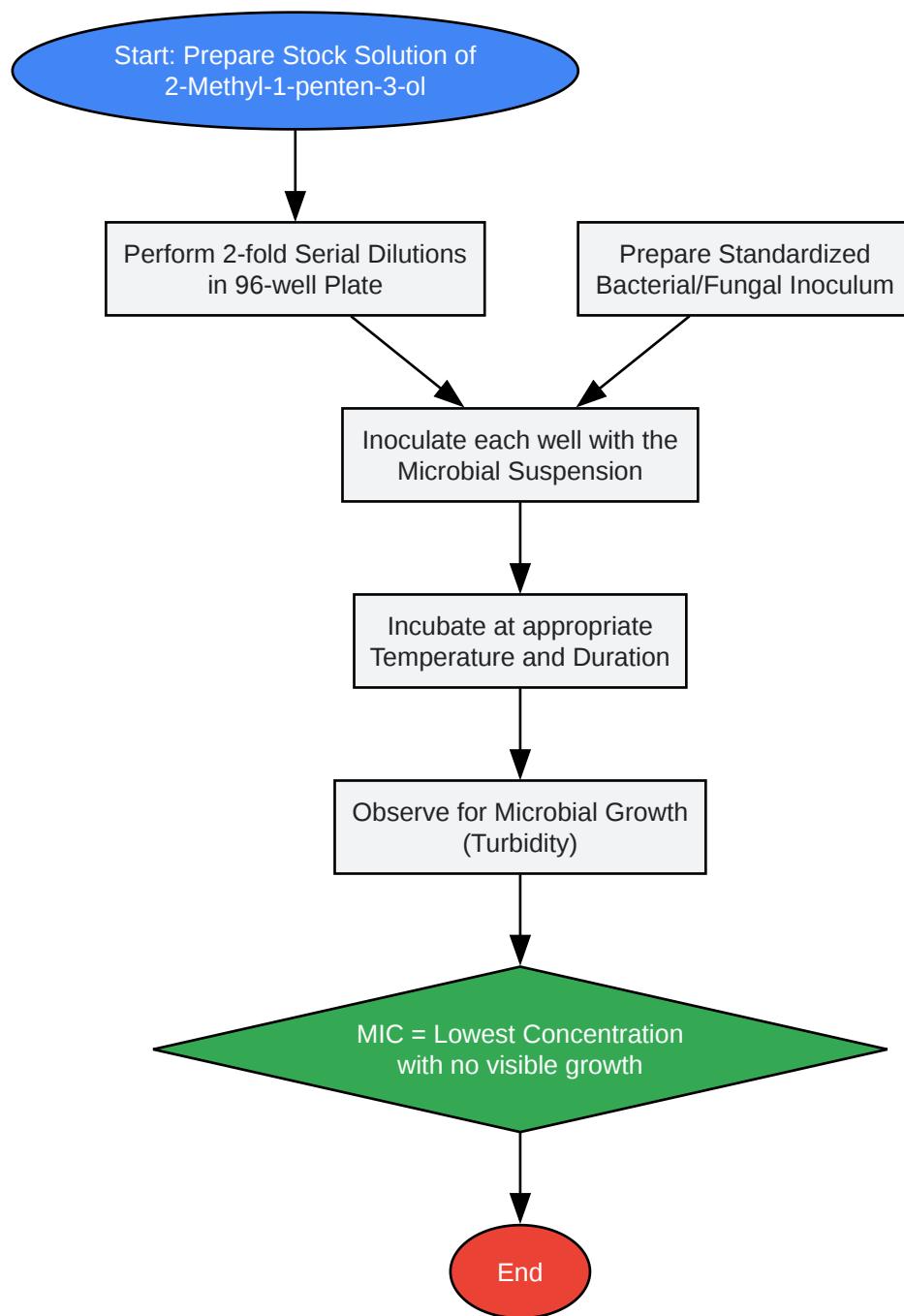
Other short-chain unsaturated alcohols have demonstrated antimicrobial activity. For instance, 1-octen-3-ol, known as mushroom alcohol, has shown strong antibacterial activity, particularly against Gram-positive bacteria, with MIC values of 1.0 mg/mL. It is believed to act by disrupting the permeability of the cell membrane.

Potential Mechanisms of Antimicrobial Action

The proposed antimicrobial mechanism for short-chain alcohols and other volatile organic compounds often involves the disruption of microbial cell membranes. The lipophilic nature of these molecules facilitates their partitioning into the lipid bilayer, leading to increased membrane fluidity and permeability. This can result in the leakage of intracellular components and ultimately, cell death.

A hypothetical signaling pathway for the antimicrobial action of **2-Methyl-1-penten-3-ol**, based on the known mechanisms of similar compounds, is depicted below.

[Click to download full resolution via product page](#)


Caption: Proposed mechanism of action for **2-Methyl-1-penten-3-ol**.

Experimental Protocols for Antimicrobial Susceptibility Testing

To address the current data gap, the following standard experimental protocols are recommended for evaluating the antimicrobial properties of **2-Methyl-1-penten-3-ol**.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

- Preparation of Antimicrobial Agent: A stock solution of **2-Methyl-1-penten-3-ol** is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in Mueller-Hinton Broth

(for bacteria) or RPMI-1640 medium (for fungi) to the highest concentration to be tested.

- Serial Dilution: Two-fold serial dilutions of the compound are performed in a 96-well microtiter plate.
- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5×10^5 CFU/mL.
- Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without the compound) and negative (broth only) controls are included.
- Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
- Determination of MIC: The MIC is determined as the lowest concentration of **2-Methyl-1-penten-3-ol** that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to determine if the compound is microbicidal or microbistatic.

Methodology:

- Subculturing: An aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
- Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
- Determination of MBC/MFC: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used for initial screening.

Methodology:

- Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
- Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of **2-Methyl-1-penten-3-ol** and placed on the agar surface.
- Incubation: The plates are incubated under appropriate conditions.
- Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

Data Presentation for Analogous Compounds

The following tables summarize the antimicrobial data for compounds structurally related to **2-Methyl-1-penten-3-ol**, presented in the format that should be used for reporting future findings on the target compound.

Table 1: Antibacterial Activity of Structurally Related Compounds

Compound	Bacterium	MIC (mg/mL)	MBC (mg/mL)	Zone of Inhibition (mm)	Reference
1-Octen-3-ol	Staphylococcus aureus	1.0	4.0	Not Reported	
1-Octen-3-ol	Bacillus subtilis	1.0	4.0	Not Reported	
1-Octen-3-ol	Escherichia coli	2.0	8.0	Not Reported	
1-Octen-3-ol	Pseudomonas aeruginosa	2.0	8.0	Not Reported	

Table 2: Antifungal Activity of Structurally Related Compounds

Compound	Fungus	MIC (mg/mL)	MFC (mg/mL)	Zone of Inhibition (mm)	Reference
1-Penten-3-ol	Mold	Not Reported	Not Reported	Active at 200 mg/desiccator	
1-Octen-3-ol	Fusarium tricinctum	8.0	Not Reported	Not Reported	
1-Octen-3-ol	Fusarium oxysporum	8.0	Not Reported	Not Reported	

Conclusion and Future Directions

2-Methyl-1-penten-3-ol is a naturally occurring compound with potential antimicrobial properties that remain largely unexplored. The current body of scientific literature lacks specific data to quantify its efficacy against pathogenic microorganisms. This technical guide serves as a call to action for the research community to investigate the antimicrobial spectrum and mechanism of action of this compound. The provided experimental protocols offer a standardized framework for such studies. Future research should focus on determining the MIC and MBC values against a broad range of bacteria and fungi, including clinically relevant and food spoilage organisms. Furthermore, studies into its mechanism of action, cytotoxicity, and potential for synergistic effects with existing antimicrobial agents are warranted to fully elucidate its therapeutic and industrial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Methyl-1-penten-3-OL | 2088-07-5 [smolecule.com]
- 2. 2-Methyl-1-penten-3-ol | C6H12O | CID 16399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyl-1-penten-3-ol, 2088-07-5 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Antimicrobial Properties of 2-Methyl-1-penten-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580522#antimicrobial-properties-of-2-methyl-1-penten-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com